

Historical Synthesis Methods for Cyanoacetamide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: Acetamide, 2-cyano-2-nitro-

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Introduction

This technical guide provides an in-depth overview of the historical synthesis methods for key derivatives of cyanoacetamide, with a focus on the foundational precursor, 2-cyanoacetamide, and its historically significant derivative, 2-cyano-2-hydroxyiminoacetamide. While a direct historical synthesis for "**Acetamide, 2-cyano-2-nitro-**" is not readily available in surveyed literature, the methodologies presented herein for related compounds offer valuable insight into the classic synthetic pathways involving the cyanoacetamide backbone. These methods are of significant interest to researchers, scientists, and professionals in drug development for their foundational role in organic synthesis.

I. Synthesis of the Precursor: 2-Cyanoacetamide

The synthesis of 2-cyanoacetamide is a well-established process, historically achieved through the ammonolysis of ethyl cyanoacetate. This method has been a staple in organic synthesis for producing the key building block for a variety of more complex molecules.

Experimental Protocol: Ammonolysis of Ethyl Cyanoacetate

A widely cited historical method for the preparation of 2-cyanoacetamide involves the reaction of ethyl cyanoacetate with concentrated aqueous ammonia.

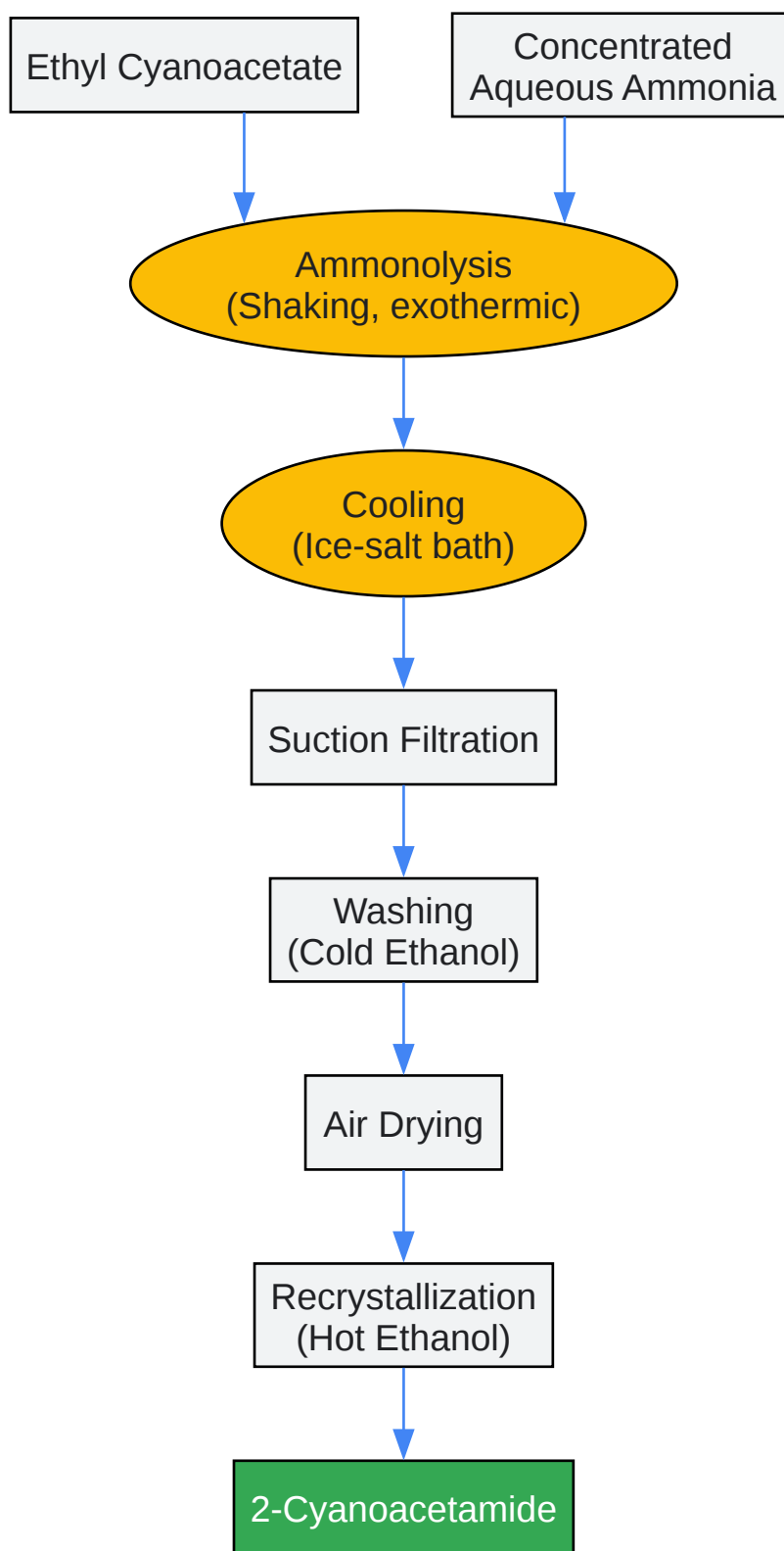
- Reactants:

- Ethyl cyanoacetate
- Concentrated aqueous ammonia (sp. gr. 0.90)
- Procedure:
 - Ethyl cyanoacetate is added to a slight molar excess of concentrated aqueous ammonia in a flask.
 - The mixture, initially cloudy, is shaken. An exothermic reaction occurs, and the solution becomes clear.
 - The flask is then cooled in an ice-salt mixture for approximately one hour to precipitate the product.
 - The solid 2-cyanoacetamide is collected by suction filtration.
 - The crude product is washed with ice-cold ethyl alcohol to remove unreacted starting materials and impurities.
 - The product is then air-dried. For higher purity, recrystallization from hot 95% ethanol can be performed.
- Quantitative Data:
 - This method typically yields a crude product of 205-225 g from 400 g of ethyl cyanoacetate, with a final yield of 86-88% after purification.^[1] The melting point of the purified product is 119–120 °C.^[1]

Table 1: Quantitative Data for the Synthesis of 2-Cyanoacetamide

Parameter	Value	Reference
Starting Material	Ethyl Cyanoacetate (400 g)	[1]
Reagent	Conc. Aqueous Ammonia (300 cc)	[1]
Crude Yield	205–225 g	[1]
Final Yield (after recrystallization)	255–261 g (86–88%)	[1]
Melting Point	119–120 °C	[1]

Logical Workflow for 2-Cyanoacetamide Synthesis



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Caption: Workflow for the synthesis of 2-Cyanoacetamide.

II. Synthesis of 2-Cyano-2-hydroxyiminoacetamide (Oxime)

A historically significant derivative of cyanoacetamide is its oxime, 2-cyano-2-hydroxyiminoacetamide. Early methods for its synthesis date back to the early 20th century and typically involve the reaction of cyanoacetamide with a nitrite salt in an acidic medium.

Experimental Protocol: Nitrosation of 2-Cyanoacetamide

One of the earliest documented methods for the synthesis of 2-cyano-2-hydroxyiminoacetamide was reported in *Berichte* in 1909.^[2] This method involves the reaction of cyanoacetamide with sodium nitrite in the presence of acetic acid.^[2]

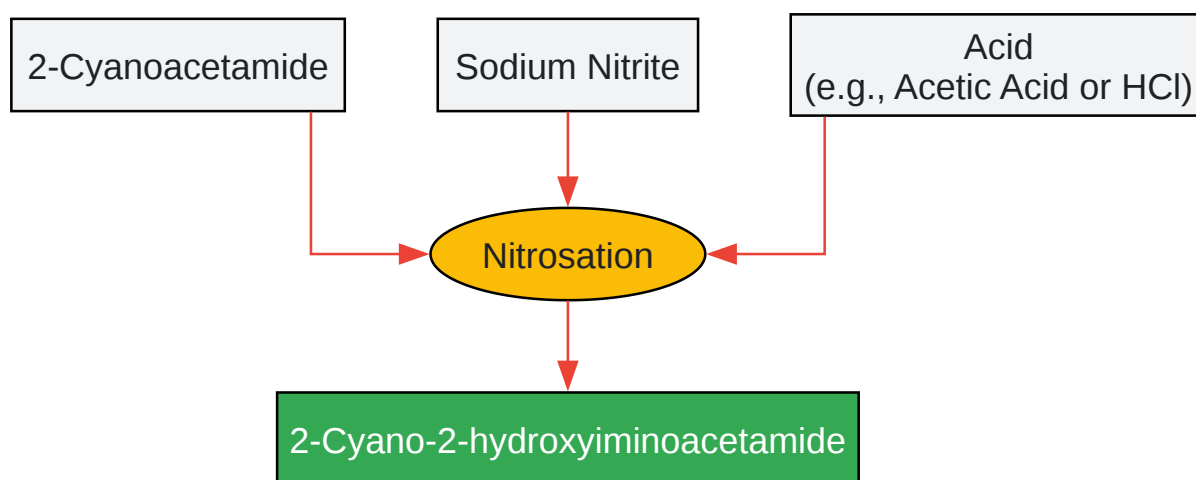
- Reactants:
 - 2-Cyanoacetamide
 - Sodium nitrite
 - Acetic acid
 - Water
- Procedure:
 - 2-Cyanoacetamide and sodium nitrite are dissolved in water.
 - Acetic acid is added to the solution. The amount of acid used is typically equal to or greater than the amount of sodium nitrite.^[2]
 - The reaction proceeds to form 2-cyano-2-hydroxyiminoacetamide.
 - To isolate the salt form of the product, the excess acid must be neutralized.^[2]
- Quantitative Data:
 - A patent from 1975 describes a similar process where 420 parts of 2-cyanoacetamide and 363 parts of sodium nitrite in 700 parts of water at 50°C were reacted with the addition of

6N HCl.[2] After cooling and filtration, 504 parts of 2-cyano-2-hydroxyiminoacetamide were recovered, with a melting point of 179-181°C.[2]

Table 2: Quantitative Data for the Synthesis of 2-Cyano-2-hydroxyiminoacetamide

Parameter	Value	Reference
Starting Material	2-Cyanoacetamide (420 parts)	[2]
Reagents	Sodium Nitrite (363 parts), 6N HCl	[2]
Solvent	Water (700 parts)	[2]
Reaction Temperature	50°C	[2]
Product Yield	504 parts	[2]
Melting Point	179–181 °C	[2]

Reaction Pathway for 2-Cyano-2-hydroxyiminoacetamide Synthesis



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